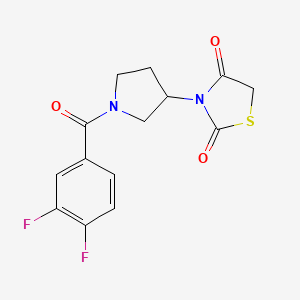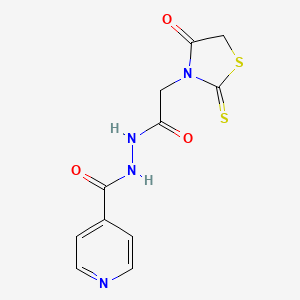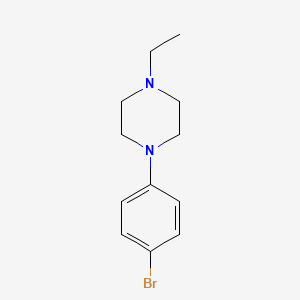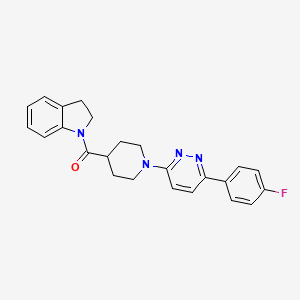
3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a compound that belongs to the class of thiazolidine motifs . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .
Synthesis Analysis
The synthesis of thiazolidine motifs, including “3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione”, involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of “3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is characterized by a thiazolidine-2,4-dione (TZD) moiety. The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” include Meerwein arylation, which takes place in substituted aniline and forms an intermediate . This intermediate then reacts with thionyl chloride, 2-cyanoiminoradical-1,3-thiazolidine, and K2CO3 in acetonitrile solution to furnish the desired compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” are influenced by the presence of the thiazolidine motif and the specific substitutions at the third and fifth positions . The presence of sulfur and nitrogen in the thiazolidine motif contributes to its pharmacological properties .Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
The compound has been used in crystallographic studies . The crystal structure of similar compounds has been characterized using X-ray crystallographic, NMR, MS, and IR techniques . These studies provide valuable insights into the molecular structure and bonding of the compound.
Antimicrobial Activities
Some compounds with similar structures have shown potential antimicrobial activities against a wide range of bacterial strains . This suggests that “3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” could also have potential applications in the development of new antimicrobial agents.
Anti-inflammatory Effects
Compounds with similar structures have shown significant anti-inflammatory effects . This suggests that “3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” could be explored for its potential anti-inflammatory properties.
Fungicidal Activities
The compound has shown excellent fungicidal activities against Rhizoctonia solani, Botrytis cinerea, and Dothiorella gregaria . This suggests that it could be used in the development of new fungicides.
Ligand Binding and Gene Expression
Thiazolidin-2,4-dione scaffolds, like the one present in “3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione”, have been found to be involved in ligand binding and gene expression . This suggests potential applications in the field of molecular biology and genetics.
Drug Design and Medicinal Chemistry
Compounds with similar structures have been used in drug design and medicinal chemistry . The presence of the pyridyl group and the 1,3,4-thiadiazole nucleus in these compounds has resulted in good biological activity and low toxicity . This suggests that “3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” could also have potential applications in the design of new drugs and therapeutic agents.
Direcciones Futuras
The future directions in the research of “3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” and similar compounds involve the development of multifunctional drugs and improving their activity . The focus is on designing next-generation drug candidates . The diversity in the biological response of thiazolidine derivatives makes it a highly prized moiety for future research .
Propiedades
IUPAC Name |
3-[1-(3,4-difluorobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c15-10-2-1-8(5-11(10)16)13(20)17-4-3-9(6-17)18-12(19)7-22-14(18)21/h1-2,5,9H,3-4,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFBXFSHHNDSQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-Chlorophenyl)methoxy]methyl}oxirane](/img/structure/B2354220.png)

![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2354223.png)
![2-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2354225.png)
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2,4-dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2354226.png)
![4-bromo-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2354228.png)
![(E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2354229.png)
![3-amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2354230.png)
![3'-(3-chloro-4-fluorophenyl)-1-(3-methoxybenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2354232.png)




